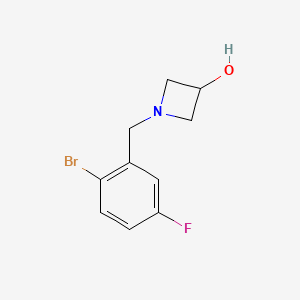
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol” is a compound that falls under the category of azetidines . Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions . The key step in the synthesis involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 C for 18 h .Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .科学的研究の応用
Synthesis of Azetidine Derivatives and Antibacterial Activity
A series of 3-sulfenylazetidine derivatives were synthesized through ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols. These derivatives, including N-Benzyl-3-bromoazetidine, were utilized to generate novel fluoroquinolones. Some of these fluoroquinolones showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing the efficacy of clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).
Inhibitory Properties of Azetidinones
1-Alkoxycarbonyl-3-bromoazetidin-2-ones have been explored as potential elastase inhibitors. These compounds, through enzymatic hydrolysis, indicated stereospecific activity and were identified as transient inhibitors, highlighting their potential in therapeutic applications (Beauve et al., 1999).
Azetidine Compounds as Beta-Lactamase Inhibitors
Research on N-aryl 3-halogenated azetidin-2-ones and benzocarbacephems focused on their roles as inhibitors of beta-lactamases, crucial enzymes responsible for antibiotic resistance. These compounds were synthesized and evaluated, showing competitive inhibition but not substrate activity for beta-lactamases, which could lead to new therapeutic strategies against resistant bacterial infections (Joyeau et al., 1988).
Fluorinated Coumarin-Pyrimidine Hybrids as Anticancer Agents
Fluorinated coumarin–pyrimidine hybrids were synthesized and demonstrated significant cytotoxicity against human cancer cell lines, including A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). These compounds, particularly effective against these cell lines, offer new avenues for cancer treatment research (Hosamani et al., 2015).
Iron-Catalyzed Thiol Alkylation for Synthesis of 3-Aryl-3-Sulfanyl Azetidines
A novel method involving Fe-catalyzed thiol alkylation from azetidine-3-ols was developed to synthesize 3-aryl-3-sulfanyl azetidines. This technique shows potential for drug discovery, providing new scaffolds that could be further functionalized for medicinal chemistry applications (Dubois et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-fluorobenzyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNOJDMPMOIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

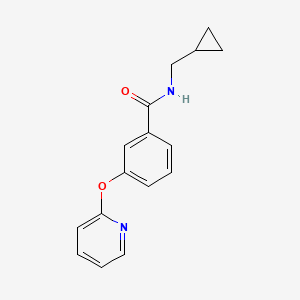
![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2439861.png)
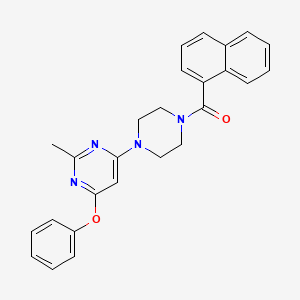
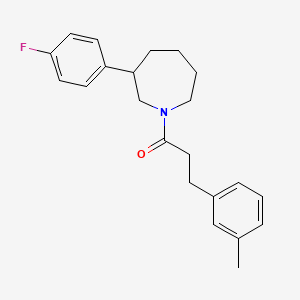
![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)
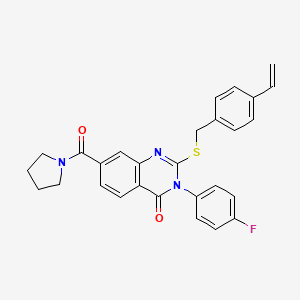


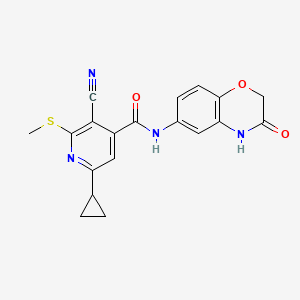

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)
